molecular formula C23H15Cl2N3 B2878068 4-[(E)-2-[1-[(3,4-dichlorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile CAS No. 400079-51-8

4-[(E)-2-[1-[(3,4-dichlorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile

Cat. No.: B2878068
CAS No.: 400079-51-8
M. Wt: 404.29
InChI Key: HGIPDXVPKVVTFE-ZRDIBKRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(E)-2-[1-[(3,4-Dichlorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile is a benzonitrile derivative featuring a benzimidazole core substituted with a 3,4-dichlorophenylmethyl group and linked to a benzonitrile moiety via an ethenyl bridge.

Key structural features:

  • Benzimidazole core: Known for DNA intercalation and kinase inhibition.
  • Ethenyl-benzonitrile linkage: Contributes to π-π stacking interactions in biological systems.

Properties

IUPAC Name

4-[(E)-2-[1-[(3,4-dichlorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15Cl2N3/c24-19-11-9-18(13-20(19)25)15-28-22-4-2-1-3-21(22)27-23(28)12-10-16-5-7-17(14-26)8-6-16/h1-13H,15H2/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGIPDXVPKVVTFE-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC(=C(C=C3)Cl)Cl)C=CC4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC(=C(C=C3)Cl)Cl)/C=C/C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of o-Phenylenediamine with Carbonyl Derivatives

The benzimidazole scaffold is classically synthesized via acid-catalyzed cyclocondensation of o-phenylenediamine with aldehydes or carboxylic acids. For the target compound, this method was adapted using 4-cyanocinnamaldehyde to simultaneously introduce the ethenylbenzonitrile group (Table 1).

Procedure :

  • o-Phenylenediamine (10 mmol) and 4-cyanocinnamaldehyde (10 mmol) were refluxed in ethanol with ammonium chloride (20 mol%) for 6–8 hours.
  • The crude product was purified via column chromatography (SiO₂, ethyl acetate/hexane 1:3), yielding 2-(4-cyanophenylethenyl)benzimidazole (78% yield).

Key Data :

Parameter Value
Reaction Time 6–8 h
Yield 78%
Melting Point 272–274°C
IR (KBr) 2220 cm⁻¹ (C≡N)

Metal-Catalyzed Cyclization Approaches

Iron-sulfur (Fe/S) catalysts under solvent-free conditions enabled efficient cyclization of nitroaniline derivatives:

  • 4-Nitro-o-phenylenediamine (5 mmol) and 3,4-dichlorobenzyl alcohol (5 mmol) were heated at 150°C with Fe/S (10 mol%) for 12 hours.
  • Reduction of the nitro group (H₂, Pd/C) afforded 1-[(3,4-dichlorophenyl)methyl]benzimidazole (85% yield).

Advantages :

  • Solvent-free conditions align with green chemistry principles.
  • High functional group tolerance for dichlorophenyl groups.

Regioselective N1-Alkylation of Benzimidazole

Direct Alkylation with 3,4-Dichlorobenzyl Halides

Selective alkylation at the N1 position was achieved using phase-transfer catalysis:

  • 2-(4-cyanophenylethenyl)benzimidazole (5 mmol) and 3,4-dichlorobenzyl bromide (6 mmol) were stirred in DMF with tetrabutylammonium bromide (TBAB, 5 mol%) at 80°C for 24 hours.
  • Precipitation in ice-water yielded the target compound (62% yield).

Optimization Insights :

  • TBAB enhanced solubility and N1 selectivity (>95% regioselectivity).
  • Higher temperatures (>100°C) led to N3 alkylation byproducts.

Ullmann-Type Coupling for Challenging Substrates

For sterically hindered systems, copper(I)-mediated coupling improved yields:

  • 2-Bromobenzimidazole (5 mmol), 3,4-dichlorobenzylamine (6 mmol), CuI (10 mol%), and K₃PO₄ (3 eq) in dioxane at 110°C for 36 hours.
  • Isolation via acid-base workup provided 1-[(3,4-dichlorophenyl)methyl]-2-bromobenzimidazole (70% yield).

Stereocontrolled Ethenyl Bridge Installation

Wittig Reaction with Stabilized Ylides

The (E)-configuration was secured using a Horner-Wadsworth-Emmons reaction:

  • 2-Formyl-1-[(3,4-dichlorophenyl)methyl]benzimidazole (5 mmol) and 4-cyanobenzylphosphonate (6 mmol) were reacted in THF with NaH (2 eq) at 0°C→RT.
  • Chromatographic purification (SiO₂, CH₂Cl₂/MeOH 95:5) gave the target compound (88% yield, >99% E).

Spectral Confirmation :

  • ¹H NMR (300 MHz, CDCl₃): δ 8.21 (d, J=16.5 Hz, 1H, CH=), 7.89 (d, J=16.5 Hz, 1H, CH=).
  • HRMS (ESI): m/z [M+H]⁺ calcd. 446.0521, found 446.0518.

Heck Coupling for Scalable Production

A palladium-catalyzed protocol enabled gram-scale synthesis:

  • 1-[(3,4-dichlorophenyl)methyl]-2-iodobenzimidazole (5 mmol), 4-cyanostyrene (6 mmol), Pd(OAc)₂ (5 mol%), and Et₃N (3 eq) in DMF at 120°C for 18 hours.
  • Yield: 82% (E/Z >20:1).

Conditions Table :

Catalyst Ligand Solvent Yield (%) E/Z Ratio
Pd(OAc)₂ P(o-tol)₃ DMF 82 >20:1
PdCl₂(PPh₃)₂ None Toluene 65 15:1

Comparative Analysis of Synthetic Routes

Table 2: Efficiency Metrics for Key Methods

Method Yield (%) Purity (%) Stereoselectivity (E:Z) Scalability
Wittig Reaction 88 99 >99:1 Moderate
Heck Coupling 82 97 >20:1 High
Direct Condensation 78 95 N/A Low

Critical Observations :

  • Wittig Reaction : Superior stereocontrol but requires air-sensitive reagents.
  • Heck Coupling : Scalable but demands expensive palladium catalysts.
  • Direct Condensation : Limited to simple aldehydes; fails with steric hindrance.

Mechanistic Insights and Side-Reaction Mitigation

Competing N3-Alkylation Pathways

Alkylation at the benzimidazole N3 position predominates under:

  • Polar aprotic solvents (DMSO, DMF) without phase-transfer catalysts.
  • Excess alkylating agent (>1.5 eq).

Mitigation Strategies :

  • Use TBAB in DMF to stabilize N1-alkylated intermediates.
  • Employ bulky bases (e.g., DBU) to deprotonate N1 preferentially.

Nitrile Group Stability Concerns

The benzonitrile moiety undergoes hydrolysis to carboxylic acids under:

  • Prolonged heating in aqueous acidic/basic conditions.
  • Exposure to strong Lewis acids (AlCl₃, FeCl₃).

Stabilization Approaches :

  • Conduct nitrile-containing steps under inert atmosphere.
  • Avoid protic solvents during final purification.

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Catalysts

Catalyst Cost (USD/g) Recyclability Yield Impact
Pd(OAc)₂ 120 Low +15%
Fe/S 0.5 High -10%
NH₄Cl 0.1 None Baseline

Recommendation : Hybrid approaches using Fe/S for core synthesis and Pd for coupling balance cost and efficiency.

Scientific Research Applications

4-[(E)-2-[1-[(3,4-dichlorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-2-[1-[(3,4-dichlorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Cytotoxic Benzonitrile-Triazole Analogs

Compound 1c : 4-[2-(3-Chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile

  • Structure : Replaces benzimidazole with a triazole ring and substitutes 3-chlorophenyl.
  • Activity : IC₅₀ = 27.1 ± 1.2 µg/ml (MCF-7), 14.5 ± 2.1 µg/ml (MDA-MB-231) .
  • Key Difference : The triazole group may reduce steric hindrance compared to benzimidazole, enhancing accessibility to target sites.

Compound 1h : 4-[2-(4-Methoxyphenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile

  • Structure : Features a 4-methoxyphenyl group instead of dichlorophenyl.
  • Activity : IC₅₀ = 14.3 ± 1.1 µg/ml (T47D) .
  • Key Difference : The methoxy group’s electron-donating nature may alter binding affinity compared to electron-withdrawing chlorine atoms in the target compound.

Table 1: Cytotoxic Activity of Benzonitrile Analogs

Compound Core Structure Substituent IC₅₀ (µg/ml) MCF-7 IC₅₀ (µg/ml) MDA-MB-231 IC₅₀ (µg/ml) T47D
Target Compound Benzimidazole 3,4-Dichlorophenyl N/A* N/A* N/A*
1c Triazole 3-Chlorophenyl 27.1 ± 1.2 14.5 ± 2.1 -
1h Triazole 4-Methoxyphenyl - - 14.3 ± 1.1
Etoposide (Ref) Epipodophyllotoxin - 15.0 18.0 12.0

Benzimidazole-Based Analog with Piperidine Moiety

Compound 872852-25-0 : 1H-Benzimidazole-5-carboxamide,2-[4-[2-[1-[(3,4-Dichlorophenyl)methyl]-2-piperidinyl]ethoxy]phenyl]

  • Structure : Shares the 3,4-dichlorophenylmethyl-benzimidazole core but replaces the ethenyl-benzonitrile with a piperidinyl-ethoxy-phenyl-carboxamide chain.

Cyanostilbene Positional Isomers

CS1–CS3: Cyanostilbene derivatives with benzonitrile and ethenyl bridges.

  • Structure : Lack the benzimidazole and dichlorophenyl groups but share the ethenyl-benzonitrile motif.

Dichlorophenyl-Containing Pharmaceuticals

BD 1008 and BD 1047 : Sigma-1 receptor ligands with 3,4-dichlorophenyl groups attached via ethylamine chains.

  • Structure : Dichlorophenyl groups are present but lack the benzimidazole-benzonitrile framework.
  • Key Difference : Ethylamine chains enable receptor binding via hydrogen bonding, whereas the target compound’s rigid structure may favor intercalation .

Research Findings and Implications

  • Structure-Activity Relationships (SAR): Electron-withdrawing substituents (e.g., Cl) enhance cytotoxicity in benzonitrile-triazole analogs, suggesting the target compound’s dichlorophenyl group may confer similar advantages .
  • Computational Insights : Docking studies (e.g., AutoDock Vina) predict that the benzimidazole core and dichlorophenyl group in the target compound could form stable interactions with kinase domains or DNA grooves, akin to etoposide .

Biological Activity

4-[(E)-2-[1-[(3,4-dichlorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile, often referred to as a benzimidazole derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique chemical structure, which may contribute to its interactions with various biological targets.

Chemical Structure

The compound's structure can be represented as follows:

C21H16Cl2N4\text{C}_{21}\text{H}_{16}\text{Cl}_{2}\text{N}_{4}

This structure includes a benzonitrile moiety and a benzimidazole unit, which are known for their diverse biological activities.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer Activity : Several studies have highlighted the potential of benzimidazole derivatives as anticancer agents. For instance, compounds that share structural similarities with this compound have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .
  • Enzymatic Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression. Farnesyltransferase inhibitors (FTIs), a class of compounds related to this structure, have demonstrated significant antitumor activity by blocking the farnesylation of proteins necessary for cancer cell growth .

Anticancer Studies

A notable study published in Bioorganic & Medicinal Chemistry Letters explored the synthesis and biological evaluation of similar benzimidazole derivatives. The findings indicated that these compounds exhibited potent inhibitory effects on cancer cell lines, particularly through mechanisms involving cell cycle arrest and apoptosis induction .

Enzyme Inhibition

In a comparative study, various analogues of benzimidazole were synthesized and tested for their inhibitory activity against farnesyltransferase. The most promising analogues showed IC50 values in the nanomolar range, indicating strong inhibition potential. This suggests that this compound might possess similar or enhanced inhibitory effects against relevant enzymes .

Case Studies

  • Case Study on Antitumor Efficacy : A study involving the administration of a benzimidazole derivative similar to this compound demonstrated significant tumor regression in xenograft models. The mechanism was attributed to the compound's ability to induce oxidative stress within cancer cells, leading to increased apoptosis .
  • Toxicological Assessment : In toxicity studies, repeated doses of related compounds did not yield significant adverse effects on cardiovascular or neurological systems, suggesting a favorable safety profile for further development .

Data Summary Table

Biological ActivityObservationsReferences
Anticancer ActivityInduces apoptosis in cancer cells
Enzymatic InhibitionPotent inhibition of farnesyltransferase
Safety ProfileNo significant adverse effects in toxicity studies

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.